molecular formula C6H5Br2NZn B14872645 (3-Bromo-5-methylpyridin-2-yl)Zinc bromide

(3-Bromo-5-methylpyridin-2-yl)Zinc bromide

Cat. No.: B14872645
M. Wt: 316.3 g/mol
InChI Key: QTKRCFZUTKCDCX-UHFFFAOYSA-M
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Description

(3-Bromo-5-methylpyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both bromine and zinc in its structure makes it a versatile intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methylpyridin-2-yl)zinc bromide typically involves the reaction of 3-bromo-5-methylpyridine with a zinc reagent in the presence of a suitable solvent like THF. One common method is the direct insertion of zinc into the carbon-bromine bond of 3-bromo-5-methylpyridine. This reaction is often facilitated by the use of an activator such as iodine or a catalytic amount of a transition metal like nickel or palladium .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylpyridin-2-yl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. It can also participate in other types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific electrophile or nucleophile used. For example, in Negishi coupling, the product is a new carbon-carbon bond formation, leading to various substituted pyridine derivatives .

Scientific Research Applications

(3-Bromo-5-methylpyridin-2-yl)zinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3-Bromo-5-methylpyridin-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a transition metal catalyst, such as palladium or nickel, to form a new organometallic species. This species then participates in the coupling reaction with an electrophile, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-methylphenyl)zinc bromide: Similar structure but with a phenyl ring instead of a pyridine ring.

    (3-Bromo-5-methylthiophen-2-yl)zinc bromide: Contains a thiophene ring instead of a pyridine ring.

    (3-Bromo-5-methylfuran-2-yl)zinc bromide: Features a furan ring in place of the pyridine ring.

Uniqueness

The presence of the pyridine ring in (3-Bromo-5-methylpyridin-2-yl)zinc bromide imparts unique electronic properties, making it particularly suitable for certain types of cross-coupling reactions. The nitrogen atom in the pyridine ring can coordinate with transition metal catalysts, potentially enhancing the reactivity and selectivity of the compound in various synthetic applications .

Properties

Molecular Formula

C6H5Br2NZn

Molecular Weight

316.3 g/mol

IUPAC Name

3-bromo-5-methyl-2H-pyridin-2-ide;bromozinc(1+)

InChI

InChI=1S/C6H5BrN.BrH.Zn/c1-5-2-6(7)4-8-3-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1

InChI Key

QTKRCFZUTKCDCX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[C-]N=C1)Br.[Zn+]Br

Origin of Product

United States

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